molecular formula C12H15BrO4 B584588 (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane CAS No. 1798807-29-0

(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane

Cat. No. B584588
CAS RN: 1798807-29-0
M. Wt: 303.152
InChI Key: RYIZSIYTWRXWAN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane, also known as 2-Bromo-5-(2-methoxyethoxymethoxy)phenyloxirane, is a brominated oxirane compound that is widely used in scientific research. It is a versatile compound, with a wide range of applications in organic synthesis and materials science. In

Scientific Research Applications

1. Synthesis and Chemical Reactions

(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane and similar compounds are vital in chemical synthesis. For instance, 1,2-oxazines and related compounds, including (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane, are synthesized via dehydration and have significant importance as electrophiles in various chemical reactions. These compounds are used as chiral synthons, indicating their crucial role in stereochemistry and asymmetric synthesis (Sainsbury, 1991).

2. Environmental and Health Impact Studies

Compounds like (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane are often studied for their environmental and health impacts. Polybrominated dibenzo-p-dioxins and dibenzofurans, which may include structurally similar compounds, are by-products of industrial processes and combustion and have been studied extensively for their potential health effects, such as inducing hepatic enzymes and causing wasting and thymic atrophy in animal models. These studies are critical in understanding the potential risks of these compounds to human health and the environment (Mennear & Lee, 1994).

3. Material Science Applications

Compounds structurally related to (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane, such as glycidyl esters derived from epoxidized fatty acids, are used in material science, particularly in fabricating thermosetting resins. These resins, due to their higher oxirane content, reactivity, and lower viscosity, have applications in creating stronger and more durable materials, indicating the potential use of (2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane in creating novel materials (Wang & Schuman, 2013).

properties

IUPAC Name

(2S)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-9-2-3-11(13)10(6-9)12-7-16-12/h2-3,6,12H,4-5,7-8H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZSIYTWRXWAN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC(=C(C=C1)Br)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCOC1=CC(=C(C=C1)Br)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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